Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate
Overview
Description
Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O4 It is a derivative of cinnamic acid and is characterized by the presence of methoxy groups on the phenyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid or corresponding ketones.
Reduction: Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 3,4-dimethoxycinnamate: Similar structure but with a different ester group.
Uniqueness
Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate is unique due to the presence of a triple bond in its structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIALKYQJZZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470816 | |
Record name | Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62497-24-9 | |
Record name | Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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